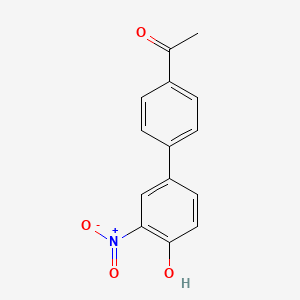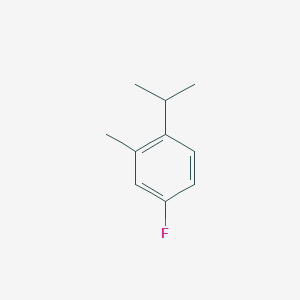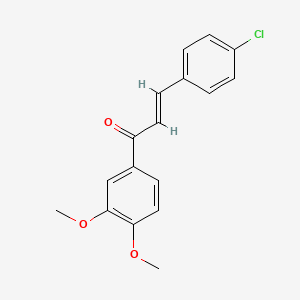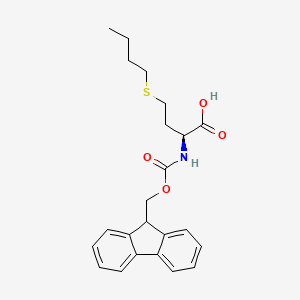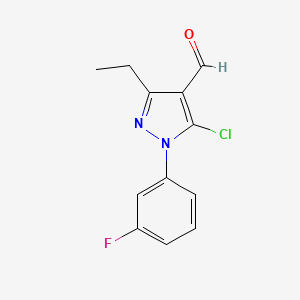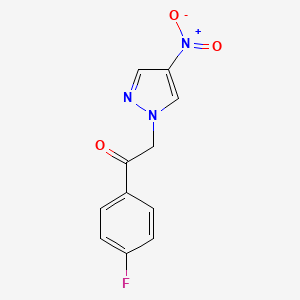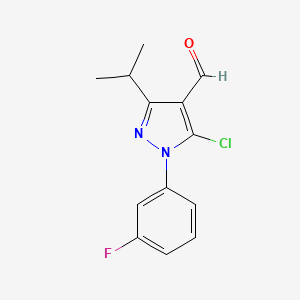
5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, also known as 5-Chloro-PFPPC, is an organic compound that is primarily used in scientific research. It has a variety of applications, including use as a starting material for the synthesis of other compounds, as a catalyst for organic reactions, and as a biological probe for studying the mechanism of action of various enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
Pyrazole compounds, including those similar to 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, have been synthesized and their crystal structures characterized. These compounds are produced by condensing chalcones with hydrazine hydrate, showcasing potential applications in material science and drug design due to their structural properties (Loh et al., 2013).
Antimicrobial Activity
Novel pyrazole derivatives, including those structurally related to this compound, have been synthesized and exhibited significant antimicrobial activity. This highlights their potential as lead compounds in the development of new antimicrobial agents (Mistry et al., 2016).
Molecular Docking Studies
Molecular docking studies of pyrazole derivatives, similar to this compound, have been conducted to understand their interactions with biological targets. This research aids in the rational design of compounds with potential therapeutic applications (Mary et al., 2015).
Catalytic Synthesis and Antioxidant Activity
Pyrazole derivatives, including those similar to the specified chemical compound, have been synthesized using catalytic methods and shown to possess potent antioxidant properties. This indicates their potential use in the development of antioxidant therapies (Prabakaran et al., 2021).
Fluorescent Properties
Compounds containing pyrazole structures, related to this compound, have been identified to exhibit bright fluorescence. This characteristic makes them suitable for applications in fluorescent probes and materials science (Wrona-Piotrowicz et al., 2022).
Propiedades
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(2)12-11(7-18)13(14)17(16-12)10-5-3-4-9(15)6-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIRGALRPOBUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)
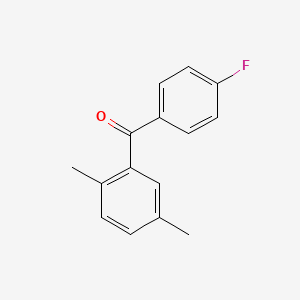
![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)
